4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
This compound belongs to the benzoxazepine-dione class, characterized by a fused benzoxazepine ring system with two ketone groups at positions 3 and 3. The structure includes a 2-ethyl substituent at position 2 and a 5-chloro-2-methoxyphenyl group linked via a 2-oxoethyl chain at position 4.
Properties
Molecular Formula |
C20H18ClNO5 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C20H18ClNO5/c1-3-16-20(25)22(19(24)13-6-4-5-7-18(13)27-16)11-15(23)14-10-12(21)8-9-17(14)26-2/h4-10,16H,3,11H2,1-2H3 |
InChI Key |
OTNDIZUOEGSXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, which can modulate cellular processes and responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with 2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
This analog () differs only in the halogen substituent (5-fluoro vs. 5-chloro) on the methoxyphenyl ring. Key implications of this substitution include:
- Electron-withdrawing effects : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter electron distribution, affecting binding affinity to target receptors.
- Metabolic stability : Fluorine often enhances metabolic stability due to its resistance to oxidative degradation, whereas chlorine may increase lipophilicity, influencing bioavailability.
- Synthetic accessibility : Chlorinated intermediates are typically more accessible than fluorinated ones, which may require specialized fluorination techniques .
| Property | Target Compound (5-Cl) | Fluoro Analog (5-F) |
|---|---|---|
| Halogen substituent | Chlorine | Fluorine |
| Atomic radius (Å) | 0.99 | 0.64 |
| Electronegativity | 3.16 | 3.98 |
| Lipophilicity (LogP)* | Higher (estimated) | Lower (estimated) |
*Theoretical estimates based on halogen properties.
Comparison with [18F]FECUMI-101 (Triazine-dione Derivative)
[18F]FECUMI-101 (–2) shares a dione moiety but features a triazine core instead of benzoxazepine. Structural and functional contrasts include:
- Functional groups : The fluorinated ethoxy chain in [18F]FECUMI-101 enables PET imaging applications, whereas the target compound’s chloro-methoxyphenyl group lacks radioimaging utility.
- Synthesis : [18F]FECUMI-101 requires complex radiofluorination (e.g., [18F]KF/K222 in acetonitrile), while the target compound’s synthesis likely involves standard halogenation protocols .
Comparison with Pyrido[2,3-d]pyrimidine Derivatives ()
Compound 4d (Molecules 2012) shares oxoethyl and methoxyphenyl substituents but has a pyrido-pyrimidine core. Differences include:
- Ring system : The pyrido-pyrimidine core may engage in distinct hydrogen-bonding interactions compared to benzoxazepine-dione.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
